molecular formula C14H10ClNO5 B4163428 4-nitrophenyl 3-chloro-4-methoxybenzoate

4-nitrophenyl 3-chloro-4-methoxybenzoate

Cat. No.: B4163428
M. Wt: 307.68 g/mol
InChI Key: CHCXZTRFQSQTFV-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-chloro-4-methoxybenzoate is an aromatic ester comprising a 4-nitrophenyl group esterified to a benzoic acid derivative substituted with chlorine (position 3) and methoxy (position 4). The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(4-nitrophenyl) 3-chloro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-13-7-2-9(8-12(13)15)14(17)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCXZTRFQSQTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Benzoate Ring) Molecular Weight Key References
4-Nitrophenyl 3-chloro-4-methoxybenzoate C₁₄H₁₀ClNO₅ 3-Cl, 4-OCH₃ 307.69 g/mol* -
4-Nitrophenyl 3-chlorobenzoate C₁₃H₈ClNO₄ 3-Cl 277.66 g/mol
(4-Chlorophenyl) 4-nitrobenzoate C₁₃H₈ClNO₄ 4-Cl (phenyl), 4-NO₂ (benzoate) 277.66 g/mol
[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate C₂₁H₁₅ClN₂O₅ 4-Cl (benzoate), 3-NO₂, 4-OCH₂C₆H₄CH₃ 422.81 g/mol

*Calculated based on analogous compounds.

Key Observations:
  • Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to non-methoxy analogs like 4-nitrophenyl 3-chlorobenzoate .

Physicochemical Stability

  • Hydrolytic Stability: The electron-withdrawing nitro group in 4-nitrophenyl esters increases susceptibility to hydrolysis under basic conditions, as seen in 4-nitrophenyl boronic acid conversion to 4-nitrophenol . Methoxy groups may slow hydrolysis compared to chloro-only analogs due to steric protection.
  • Thermal Stability : Density-functional thermochemistry studies (e.g., Becke’s exchange-correlation functional ) predict that nitro-substituted aromatics exhibit high thermal stability, consistent with analogs like 4-nitrophenyl N-methoxycarbamate .

Crystallographic and Spectroscopic Data

  • Structural Analysis : Tools like SHELX and OLEX2 are critical for resolving crystal structures of nitro- and chloro-substituted compounds. For example, 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits intermolecular N–H⋯S hydrogen bonding , a feature likely shared by this compound.
  • Spectroscopic Characterization : IR and NMR data for analogs (e.g., C=O stretches at ~1643 cm⁻¹ , aromatic proton shifts at 7.4–8.2 ppm ) provide benchmarks for identifying the title compound.

Q & A

Q. What are the recommended synthetic routes for 4-nitrophenyl 3-chloro-4-methoxybenzoate, and how can reaction conditions be optimized for high yield?

Answer: The synthesis typically involves esterification between 3-chloro-4-methoxybenzoic acid and 4-nitrophenol using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at room temperature. Key optimization steps include:

  • Pre-activation of the carboxylic acid : Use DCC to form an active intermediate.
  • Solvent choice : Non-polar solvents (e.g., DCM) improve reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Example Reaction Conditions for Analogous Benzoate Esters

PrecursorsReagents/ConditionsYieldCharacterization MethodsReference
4-Nitrobenzoyl chloride + amineDCM, RT, 24h75–85%NMR, HPLC, MS

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., nitro, chloro, methoxy groups). Example shifts: δ 8.2 (d, Ar-NO2_2), δ 7.5 (d, Ar-Cl), δ 3.9 (s, OCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 336.05).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection at 254 nm .

Q. What are the primary research applications of this compound in medicinal chemistry and material science?

Answer:

  • Medicinal Chemistry : Acts as a protease inhibitor scaffold due to its electron-withdrawing groups (nitro, chloro) enhancing electrophilicity .
  • Material Science : Used in polymer cross-linking or liquid crystal development, leveraging its rigid aromatic core .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed enzyme concentrations, pH buffers) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., compare with reported structures in Acta Crystallographica ).
  • Meta-Analysis : Cross-reference activity data with substituent electronic profiles (e.g., Hammett constants for nitro/chloro groups) .

Q. What strategies enhance the stability of this compound under varying environmental conditions?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for aromatic esters) .
  • Humidity Control : Store with desiccants to avoid hydrolysis of the ester bond .

Q. How can computational modeling predict the reactivity or biological targets of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., electrophilic carbonyl carbon) .
  • Molecular Docking : Simulate binding affinity with enzymes (e.g., chymotrypsin) using AutoDock Vina. Example: Nitro group forms hydrogen bonds with catalytic serine residues .

Q. Table 2: Computed Reactivity Parameters

ParameterValue (eV)SignificanceReference
HOMO-LUMO Gap4.2Indicates kinetic stability
Electrostatic Potential-120 kJ/molHighlights nucleophilic attack sites

Q. How do substituents (nitro, chloro, methoxy) influence reactivity in nucleophilic acyl substitution?

Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the carbonyl, accelerating nucleophilic attack .
  • Chloro Group : Moderately electron-withdrawing; enhances resonance stabilization of the transition state.
  • Methoxy Group : Electron-donating via resonance, but meta-position minimizes steric hindrance .

Q. What challenges arise in crystallizing this compound, and how does solvent selection affect crystal structure determination?

Answer:

  • Challenges : Low solubility in polar solvents and polymorphism risks.
  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow crystallization. X-ray diffraction of analogous compounds shows triclinic crystal systems with π-π stacking .

Q. Table 3: Crystallographic Data for Analogous Compounds

CompoundSpace GroupUnit Cell Parameters (Å)Reference
4-Chloro-N-(4-methoxyphenyl)propanamideP11a=5.2, b=7.1, c=12.3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitrophenyl 3-chloro-4-methoxybenzoate
Reactant of Route 2
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4-nitrophenyl 3-chloro-4-methoxybenzoate

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